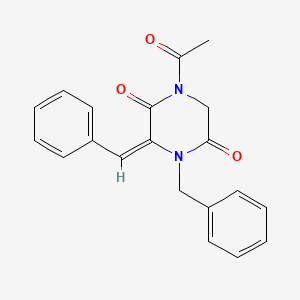

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione

Description

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione is a heterocyclic compound belonging to the pyrazinedione family. Its structure features a tetrahydro-2,5-pyrazinedione core substituted with an acetyl group at position 1, a benzyl group at position 4, and a phenylmethylene moiety at position 3.

Properties

IUPAC Name |

(3E)-1-acetyl-4-benzyl-3-benzylidenepiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-15(23)21-14-19(24)22(13-17-10-6-3-7-11-17)18(20(21)25)12-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3/b18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGCNAHPWNBCFS-LDADJPATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)N(C(=CC2=CC=CC=C2)C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(=O)N(/C(=C/C2=CC=CC=C2)/C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate benzyl and phenylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrazinedione core:

Compound A : 1-Acetyl-3-((4-methoxyphenyl)methylene)tetrahydro-2,5-pyrazinedione

- Molecular Formula : C₁₄H₁₄N₂O₄

- Molecular Weight : 274.28 g/mol

- Substituents : 4-Methoxyphenylmethylene at position 3, acetyl at position 1 .

- Synthetic Method: Not explicitly detailed in the evidence, but analogous compounds (e.g., ) are synthesized via condensation reactions using aldehydes and acetylated precursors in polar aprotic solvents like DMF.

Compound B : 1-Acetyl-3-([4-(dimethylamino)phenyl]methylene)tetrahydro-2,5-pyrazinedione

- Molecular Formula : C₁₅H₁₇N₃O₃

- Molecular Weight : 287.31 g/mol

- Substituents: 4-Dimethylaminophenylmethylene at position 3, acetyl at position 1.

- Physicochemical Properties :

Compound C : 3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione

- Substituents: Dual benzylidene groups (4-dimethylaminophenyl and 4-formylphenyl).

- Synthetic Method: Derived from 1-acetyl-3-(4-dimethylaminobenzylidene)piperazine-2,5-dione via condensation with terephthalic aldehyde in DMF and triethylamine .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: Electron-donating groups (e.g., methoxy in Compound A, dimethylamino in Compound B) enhance solubility in polar solvents compared to the target compound’s benzyl group, which may increase hydrophobicity.

Synthetic Methodologies: Condensation reactions with aldehydes (e.g., terephthalic aldehyde in Compound C) are common for introducing benzylidene groups .

Thermal Stability: Compound B’s higher melting point (211–213°C) compared to typical pyrazinediones may reflect stabilization via intramolecular hydrogen bonding or π-stacking interactions involving the dimethylamino group .

Research Implications and Gaps

Structural Characterization :

- Crystallographic data for the target compound are absent in the evidence. Tools like SHELXL () could refine its crystal structure, enabling comparisons with analogs like Compound B .

Pharmacological Potential: While nintedanib () demonstrates kinase inhibition via ATP-binding site interactions, the target compound’s benzyl and phenylmethylene substituents might confer distinct bioactivity. Further studies are needed to explore this.

Synthetic Optimization :

- Yields for analogous compounds (e.g., 57–68% in ) highlight room for improvement in reaction efficiency, possibly via catalyst screening or solvent optimization.

Biological Activity

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate benzyl and acetyl derivatives with pyrazinedione. The synthetic pathway typically involves:

- Formation of the Tetrahydro-Pyrazinedione Core : This involves cyclization reactions using various acylating agents.

- Benzyl and Phenylmethylene Substitution : Subsequent reactions introduce the benzyl and phenylmethylene groups, which are crucial for biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various pyrazinedione derivatives against cancer cell lines. For instance, compounds similar to this compound demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-468). The GI50 values (the concentration required to inhibit cell growth by 50%) for these compounds were reported as follows:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF-7 | 19.3 |

| Similar Compound A | MDA-MB-468 | 5.2 |

| Similar Compound B | MDA-MB-468 | 6.57 |

These results suggest that modifications in the substituents can enhance anticancer properties, particularly against triple-negative breast cancer (TNBC) cells .

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific signaling pathways such as PI3K/Akt, which is crucial in cancer cell proliferation and survival. The introduction of substituents on the benzyl group has been shown to influence the selectivity and potency against various cancer types .

Case Studies

- Case Study 1 : A study conducted on a series of tetrahydropyrazino analogs found that those with specific aromatic substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts. The presence of a meta-methylbenzyl group was particularly noted for its increased activity .

- Case Study 2 : Another investigation highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo models, suggesting potential for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.